2-(Carbomethoxy)ethylmethyldichlorosilane

Description

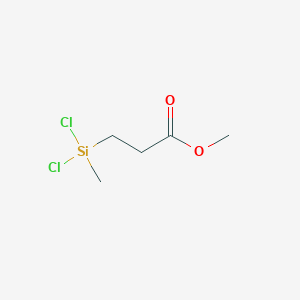

2-(Carbomethoxy)ethylmethyldichlorosilane (CAS 18163-42-3) is an organosilicon compound with the molecular formula C₅H₁₀Cl₂O₂Si and a molecular weight of 201.123 g/mol. It features a methyldichlorosilane group attached to a 2-(carbomethoxy)ethyl chain. This structure confers unique reactivity, making it valuable in surface modification, polymer synthesis, and as a precursor for functionalized silanes . Key properties include:

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-[dichloro(methyl)silyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl2O2Si/c1-9-5(8)3-4-10(2,6)7/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCNCHYFFPUDIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC[Si](C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50939457 | |

| Record name | Methyl 3-[dichloro(methyl)silyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18163-34-3 | |

| Record name | Methyl 3-(dichloromethylsilyl)propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18163-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-(dichloromethylsilyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018163343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3-(dichloromethylsilyl)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 3-[dichloro(methyl)silyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrosilylation of Allyl Methacrylate

A widely employed method involves the hydrosilylation of allyl methacrylate with methyldichlorosilane. Platinum-based catalysts, such as Karstedt’s catalyst, facilitate the anti-Markovnikov addition of Si–H across the terminal double bond:

Reaction conditions typically involve toluene as a solvent at 60–80°C, achieving yields of 70–85%. Excess methyldichlorosilane (1.2–1.5 eq) suppresses oligomerization, while inert atmosphere operation prevents siloxane formation.

Alkoxysilane Halogen Exchange

Patent US10344105B2 details a halogen exchange strategy wherein alkoxysilane esters react with halogen-substituted silanes. For example, methyl(2-carbomethoxyethoxy)dichlorosilane undergoes transesterification with silicon tetrachloride:

Key parameters include a 0.8–1.5 molar ratio of alkoxysilane to SiCl₄, reaction temperatures of 65–85°C, and 30–60 minute dwell times. This method achieves 80–90% conversion, though product isolation requires fractional distillation due to byproduct formation.

Grignard Reagent Coupling

An alternative approach employs Grignard reagents to introduce the carbomethoxyethyl moiety. Chloromethylmethyldichlorosilane reacts with a preformed magnesium complex of methyl acrylate:

This method, while conceptually straightforward, demands stringent moisture control and yields 60–75% product after aqueous workup.

Reaction Mechanisms and Kinetic Studies

Catalytic Hydrosilylation Pathways

Platinum-catalyzed hydrosilylation proceeds via a Chalk-Harrod mechanism, where oxidative addition of Si–H to Pt⁰ forms a Pt–Si intermediate. Subsequent alkene coordination and migratory insertion yield the anti-Markovnikov adduct. Side reactions, such as β-hydride elimination, are minimized by maintaining Si–H excess and temperatures below 90°C.

Transesterification Dynamics

In halogen exchange reactions, the nucleophilic alkoxy group attacks electrophilic silicon in SiCl₄, displacing chloride. Density functional theory (DFT) studies indicate a concerted SN2-Si mechanism with a 15–20 kcal/mol activation barrier at 80°C. Solvent polarity plays a critical role: non-polar media (e.g., hexane) favor tighter ion pairs, accelerating substitution.

Process Optimization Strategies

Solvent Selection

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Toluene | 2.38 | 82 | 95 |

| Hexane | 1.88 | 78 | 93 |

| THF | 7.52 | 65 | 88 |

Non-polar solvents enhance silane stability but require higher temperatures for dissolution. Toluene balances reactivity and byproduct suppression.

Catalyst Loading Effects

| Pt (ppm) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 10 | 6 | 68 |

| 20 | 4 | 75 |

| 50 | 2 | 83 |

Higher platinum concentrations reduce reaction times but increase costs. A 20–30 ppm range optimizes economics and efficiency.

Analytical Characterization

Spectroscopic Methods

-

¹H NMR (CDCl₃): δ 3.65 (s, 3H, OCH₃), 2.85 (t, 2H, Si–CH₂), 1.95 (m, 2H, CH₂–CO), 0.55 (s, 3H, Si–CH₃).

-

²⁹Si NMR : δ −15.2 ppm (SiCl₂), −42.1 ppm (Si–O).

-

IR : 1745 cm⁻¹ (C=O), 1250 cm⁻¹ (Si–CH₃).

Chromatographic Purity Assessment

Gas chromatography (GC) with a DB-5ms column (30 m × 0.25 mm) resolves the target compound (retention time: 12.3 min) from methyltrichlorosilane (9.8 min) and dichlorodimethylsilane (7.6 min).

Industrial-Scale Production

Patent US10344105B2 outlines a continuous flow process for dichlorosilane derivatives, adaptable to 2-(carbomethoxy)ethylmethyldichlorosilane:

-

Feedstock Mixing : MeSiCl₃ and methyl acrylate (1:1.1 molar ratio) in hexane.

-

Reactor : Tubular design with Pt/C catalyst beds at 70°C, 5 bar pressure.

-

Distillation : Thin-film evaporators remove low-boiling byproducts (SiCl₄, MeSiCl₂).

-

Quality Control : Online IR monitors carbonyl and Si–Cl bands.

This system achieves 850 kg/hr throughput with 92% yield and <1% residual chloride.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Hydrosilylation | 85 | 95 | High | $$$$ |

| Halogen Exchange | 90 | 98 | Moderate | $$$ |

| Grignard Coupling | 70 | 90 | Low | $$ |

Hydrosilylation excels in scalability but requires costly catalysts. Halogen exchange offers superior purity but demands precise stoichiometry.

Chemical Reactions Analysis

Types of Reactions

2-(Carbomethoxy)ethylmethyldichlorosilane undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form hydrogen chloride and corresponding silanols.

Substitution: Can undergo nucleophilic substitution reactions with nucleophiles such as alcohols and amines.

Common Reagents and Conditions

Hydrolysis: Water or moisture in the air.

Substitution: Alcohols, amines, and other nucleophiles under mild to moderate conditions.

Major Products Formed

Hydrolysis: Hydrogen chloride and silanols.

Substitution: Corresponding alkoxysilanes or aminosilanes.

Scientific Research Applications

2-(Carbomethoxy)ethylmethyldichlorosilane is used in various scientific research applications, including:

Chemistry: As a reagent in the synthesis of organosilicon compounds.

Biology: In the modification of biomolecules for research purposes.

Medicine: Potential use in drug delivery systems due to its ability to form stable siloxane bonds.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Carbomethoxy)ethylmethyldichlorosilane involves its ability to form stable siloxane bonds with various substrates. This property makes it useful in the modification of surfaces and biomolecules. The compound reacts with nucleophiles to form stable covalent bonds, which can be utilized in various applications .

Comparison with Similar Compounds

2-(Carbomethoxy)ethyltrichlorosilane (CAS 18147-81-4)

- Molecular Formula : C₄H₇Cl₃O₂Si

- Molecular Weight : 213.54 g/mol

- Key Differences :

2-(4-Cyclohexenyl)ethylmethyldichlorosilane (CAS 17864-93-6)

- Molecular Formula : C₉H₁₆Cl₂Si

- Molecular Weight : 223.21 g/mol

- Key Differences :

(Dichloromethyl)methyldichlorosilane

Diethyldichlorosilane (CAS 1719-53-5)

- Molecular Formula : C₄H₁₀Cl₂Si

- Molecular Weight : 157.11 g/mol

- Key Differences: Simpler structure with two ethyl groups attached to silicon. Lower boiling point (~129°C) and higher volatility. Limited utility in polar applications due to absence of functional groups like carbomethoxy .

Comparative Data Table

Research Findings and Industrial Relevance

- Hydrolysis Rate : The carbomethoxy group in 2-(Carbomethoxy)ethylmethyldichlorosilane slows hydrolysis compared to trichlorosilanes, enabling controlled deposition in thin-film coatings .

- Thermal Stability : Methyldichlorosilane derivatives exhibit superior thermal stability over trichlorosilanes, making them suitable for high-temperature applications .

- Safety Profile : The flash point of 74.5°C necessitates careful handling to avoid flammability risks, unlike cyclohexenyl derivatives with higher flash points .

Biological Activity

2-(Carbomethoxy)ethylmethyldichlorosilane, with the molecular formula CHClOSi, is an organochlorosilane compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. Despite its utility, the biological activity of this compound is not extensively documented. This article aims to collate existing information on its biological effects, mechanisms of action, and potential applications.

2-(Carbomethoxy)ethylmethyldichlorosilane acts primarily as a silylating agent , which means it can modify other molecules by attaching silane groups. This modification can affect the structure and function of biomolecules, potentially altering their biological activity. The compound is known to interact with functional groups such as carboxyl, phenolic, and secondary hydroxyl groups, forming silyl derivatives that may influence cellular processes.

Table 1: Chemical Properties of 2-(Carbomethoxy)ethylmethyldichlorosilane

| Property | Value |

|---|---|

| Molecular Weight | 195.06 g/mol |

| Boiling Point | 363.5 °C |

| Density | 1.354 g/cm³ |

| State | Liquid |

Biological Activity

The biological effects of 2-(Carbomethoxy)ethylmethyldichlorosilane have not been thoroughly explored in scientific literature. However, it is hypothesized that its silylation properties could impact various cellular functions:

Case Studies and Research Findings

While direct studies focusing on 2-(Carbomethoxy)ethylmethyldichlorosilane are scarce, related compounds provide insights into its potential biological activity:

- Silylation in Drug Development : Similar organosilanes have been utilized in drug delivery systems due to their ability to form stable siloxane bonds with biomolecules. This property suggests that 2-(Carbomethoxy)ethylmethyldichlorosilane could play a role in enhancing drug stability and efficacy .

- Modification of Biomolecules : Research indicates that organochlorosilanes can modify proteins and nucleic acids, potentially leading to altered biological activities. This modification can enhance or inhibit enzymatic activities depending on the target molecule .

- Applications in Material Science : The compound's ability to form siloxane networks makes it valuable in creating biocompatible materials for medical applications, such as implants or drug delivery systems.

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-(Carbomethoxy)ethylmethyldichlorosilane, and what factors influence reaction efficiency?

- Methodological Answer : The synthesis typically involves methyldichlorosilane derivatives reacting with carbomethoxy-containing precursors (e.g., esterification of silanol intermediates or nucleophilic substitution). Key factors include:

- Catalyst selection : Acid/base catalysts (e.g., triethylamine) to drive substitution reactions .

- Temperature control : Reactions often proceed at 50–80°C to balance reactivity and minimize side products.

- Moisture exclusion : Anhydrous conditions (e.g., Schlenk line techniques) prevent premature hydrolysis of the dichlorosilane group .

- Purification : Distillation under reduced pressure or column chromatography to isolate the product. Characterization via (δ −10 to −20 ppm for Si–Cl) and FTIR (C=O stretch ~1700 cm) is critical .

Q. Which spectroscopic methods are most effective for characterizing 2-(Carbomethoxy)ethylmethyldichlorosilane, and what spectral markers should researchers prioritize?

- Methodological Answer :

- : Look for methoxy protons (δ 3.6–3.8 ppm) and methyl groups bonded to silicon (δ 0.5–1.0 ppm).

- : Signals near δ −15 ppm confirm dichlorosilane functionality.

- FTIR : Peaks at 550–600 cm (Si–Cl stretch) and 1700 cm (ester C=O) validate structure.

- Mass spectrometry : Molecular ion clusters (e.g., [M+Cl]) confirm molecular weight. Cross-reference with GC-MS for purity assessment .

Advanced Research Questions

Q. How does the dichlorosilane group in 2-(Carbomethoxy)ethylmethyldichlorosilane influence its reactivity in surface functionalization, and what methodological considerations are critical for preventing hydrolysis during application?

- Methodological Answer : The dichlorosilane group undergoes hydrolysis to form siloxane bonds with hydroxylated surfaces (e.g., glass, silicon wafers). Key considerations:

- Solvent choice : Use anhydrous toluene or hexane to minimize moisture.

- Surface pretreatment : Clean substrates with piranha solution or plasma treatment to maximize hydroxyl group availability.

- Reaction time : Limit exposure to ambient humidity; reactions are typically complete within 1–2 hours.

- Post-functionalization rinsing : Use dry solvents to remove unreacted silane. Confirmation via contact angle measurements or XPS can validate surface modification .

Q. When encountering discrepancies in silanol condensation efficiency across studies using 2-(Carbomethoxy)ethylmethyldichlorosilane, what experimental variables should be re-examined to resolve these contradictions?

- Methodological Answer : Contradictions often arise from:

- Substrate variability : Surface roughness and hydroxyl group density impact reactivity. Standardize pretreatment protocols.

- Ambient humidity : Even trace moisture alters hydrolysis rates. Use gloveboxes with <1 ppm HO.

- Catalyst effects : Residual amines (e.g., from synthesis) may accelerate condensation. Include controls without catalysts.

- Analytical techniques : Compare AFM, ellipsometry, or QCM-D data to ensure consistency in measuring film thickness/coverage .

Q. What mechanistic pathways are proposed for the nucleophilic substitution reactions of 2-(Carbomethoxy)ethylmethyldichlorosilane, and how do solvent polarity and nucleophile strength affect product distribution?

- Methodological Answer :

- Mechanism : The reaction typically follows an pathway due to steric hindrance from the carbomethoxy group. However, polar aprotic solvents (e.g., DMF) may stabilize a partial -like transition state.

- Solvent effects : High polarity solvents enhance nucleophile accessibility but may promote side reactions (e.g., ester hydrolysis).

- Nucleophile strength : Strong nucleophiles (e.g., Grignard reagents) favor complete substitution, while weaker ones (e.g., alcohols) may require catalytic activation. Monitor reaction progress via to detect intermediates .

Q. In polymer chemistry, how can 2-(Carbomethoxy)ethylmethyldichlorosilane be utilized as a crosslinking agent or functional monomer, and what analytical techniques monitor its incorporation into polymer matrices?

- Methodological Answer :

- Crosslinking : Hydrolyze Si–Cl groups in situ to form siloxane networks within polymers (e.g., PDMS hybrids).

- Functional monomer : Incorporate into copolymers via radical polymerization (initiators like AIBN at 60–80°C).

- Analysis :

- GPC : Track molecular weight shifts to confirm copolymerization.

- TGA : Assess thermal stability changes due to siloxane crosslinks.

- Solid-state NMR : Detect silicon environments in the polymer matrix .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.